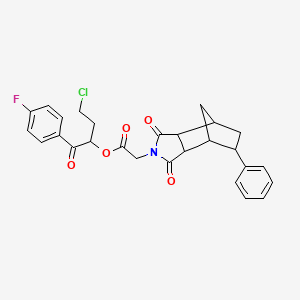

![molecular formula C40H58N8O8 B12468395 cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)

cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heterophyllin B is a small molecule cyclic peptide compound with significant pharmacological activitiesThis compound has been recognized for its various biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heterophyllin B is biosynthesized in Pseudostellaria heterophylla. The biosynthesis involves the precursor gene prePhHB, which encodes the precursor peptide. This precursor peptide undergoes enzymatic cyclization to form the cyclic peptide heterophyllin B . In vitro systems have been developed to study the biosynthesis of heterophyllin B, where cultured shoots of Pseudostellaria heterophylla produce the compound consistently under laboratory conditions .

Industrial Production Methods: Industrial production of heterophyllin B is primarily focused on optimizing the biosynthesis in Pseudostellaria heterophylla. Treatment with phytohormones like methyl jasmonate has been shown to enhance the production of heterophyllin B in the tuberous roots of the plant .

Chemical Reactions Analysis

Types of Reactions: Heterophyllin B undergoes various chemical reactions, including enzymatic cyclization and hydrolysis. The enzymatic cyclization of the linear peptide precursor to form heterophyllin B is a key reaction in its biosynthesis .

Common Reagents and Conditions: The enzymatic cyclization is catalyzed by crude enzymes isolated from Pseudostellaria heterophylla. The reaction conditions typically involve the incubation of the linear peptide precursor with total cell-free extracts of the cultured shoots .

Major Products: The major product formed from the enzymatic cyclization of the linear peptide precursor is heterophyllin B. Hydrolysis of the linear peptide precursor can also occur, leading to the formation of the hydrolyzed product .

Scientific Research Applications

Heterophyllin B has been extensively studied for its pharmacological activities. It has demonstrated effectiveness in anti-inflammatory, antibacterial, and anti-HIV applications . Additionally, heterophyllin B has shown potential in improving memory and promoting neurite regeneration in Alzheimer’s disease models . Its diverse biological activities make it valuable in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

Heterophyllin B is part of a larger group of cyclic peptides found in various plants, animals, fungi, and bacteria. Similar compounds include other cyclic peptides like cyclotides, which also exhibit diverse biological activities such as anticancer, antibacterial, antifungal, and anti-malarial effects . Heterophyllin B is unique due to its specific production in Pseudostellaria heterophylla and its distinct pharmacological profile .

Comparison with Similar Compounds

- Cyclotides

- Caryophyllaceae-type cyclic peptides

- Other plant-derived cyclic peptides

Properties

Molecular Formula |

C40H58N8O8 |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

24-benzyl-27-butan-2-yl-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone |

InChI |

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52) |

InChI Key |

KYAVLJJQNUHRMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)

![4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12468330.png)

![5-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-YL)oxy]oxan-2-YL]oxy}-3,4-dihydroxy-6-{[9-hydroxy-4-(hydroxymethyl)-4,6A,6B,8A,11,11,14B-heptamethyl-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}oxane-2-carboxylic acid](/img/structure/B12468336.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12468349.png)

![2-(4-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)heptanoate](/img/structure/B12468356.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate](/img/structure/B12468357.png)

![4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468360.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)